![molecular formula C22H16BrN3O3 B2485764 5-(4-bromophényl)-2-phényl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 342615-53-6](/img/structure/B2485764.png)
5-(4-bromophényl)-2-phényl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that strategically assemble the core structure while introducing various substituents. Although the exact synthetic route for this compound is not directly available, related research on compounds with similar structural features, such as pyrrolidine derivatives and pyrrolo[2,3-d]oxazoles, indicates that such syntheses typically involve cyclization reactions, often under mild conditions to preserve sensitive functionalities. For example, the synthesis of pyrrolo[2,3-d]oxazoles from chiral cyclic N-acyliminium ions via Ritter reactions demonstrates the type of synthetic strategies that might be applicable (Morgan et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms, bond lengths, and angles. While specific data for this compound is not provided, studies on similar compounds, like indazole and pyrrolo[3,4-c]pyrrole derivatives, illustrate the approach for determining the crystal and molecular structure, thereby elucidating the three-dimensional conformation and stereochemistry of the molecule (Nan'ya et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups and structural framework. For instance, the presence of a pyrrolo[3,4-d][1,2]oxazole ring suggests potential for nucleophilic attacks, especially at the carbonyl sites, and participation in cycloaddition reactions. Analogous compounds exhibit a range of chemical behaviors, including oxidation reactions and the ability to undergo further functionalization through reactions with nucleophiles or electrophiles, indicating a versatility in chemical transformations (Zolfigol et al., 2006).
Applications De Recherche Scientifique
- La leishmaniose est une maladie tropicale transmissible causée par les parasites Leishmania, transmis par les piqûres de phlébotomes. SMR000104327 a démontré une activité antileishmanienne puissante in vitro. Plus précisément, le composé 13 a présenté une activité antipromastigote supérieure, surpassant les médicaments standards tels que la miltefosine et l'amphotéricine B désoxycholate .
- Une étude de simulation moléculaire a justifié l'efficacité du composé en montrant un modèle de liaison favorable dans la poche Lm-PTR1 (site actif) caractérisé par une énergie libre de liaison inférieure .
- Le paludisme, causé par les souches de Plasmodium transmises par les moustiques, affecte des millions de personnes dans le monde. Les dérivés de SMR000104327 (composés 14 et 15) ont montré une inhibition significative contre Plasmodium berghei in vivo. Le composé 15 a atteint une suppression de 90,4%, soulignant son potentiel comme agent antimalarien .
- Des dérivés fonctionnalisés de SMR000104327 ont été évalués pour leurs propriétés anticancéreuses. Les composés du groupe B ont montré des effets modérés, en particulier sur les lignées cellulaires du cancer rénal .
- Un nouveau polymère de coordination fluorescent, [Zn(Py₂TTz)(5-OH-IPA)]ₙ, a été synthétisé en utilisant des dérivés de SMR000104327. Ce polymère a présenté une extinction de fluorescence et un comportement décalé vers le rouge envers Hg(II) en solution aqueuse .
Activité Antileishmanienne
Activité Antimalarienne
Recherche sur le Cancer Rénal
Polymères de Coordination Fluorescents
Développement de Médicaments
En résumé, SMR000104327 et ses dérivés présentent un potentiel important dans divers domaines scientifiques, allant du traitement des maladies tropicales à la recherche sur le cancer et la science des matériaux. Les chercheurs continuent d'explorer leur plein potentiel, visant à relever les défis de santé critiques dans le monde . N'hésitez pas à me poser des questions si vous avez besoin de plus d'informations ou d'applications supplémentaires ! 😊
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-3-pyridin-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-14-9-11-15(12-10-14)25-21(27)18-19(17-8-4-5-13-24-17)26(29-20(18)22(25)28)16-6-2-1-3-7-16/h1-13,18-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQSRQFGAHTJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)

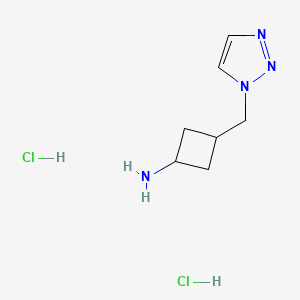
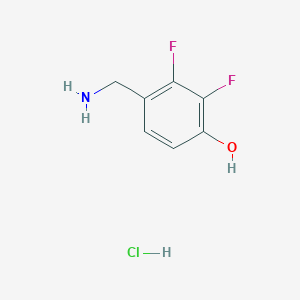
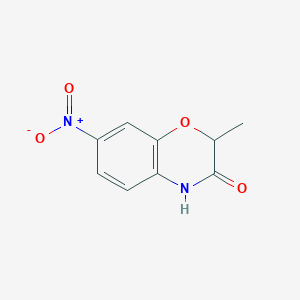

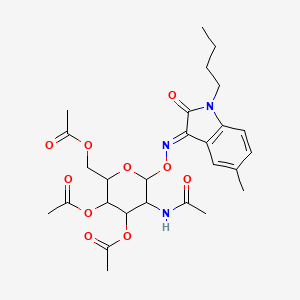

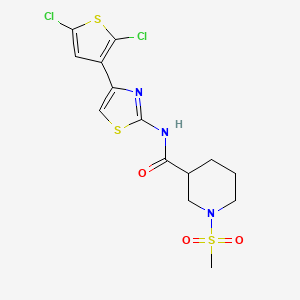
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)
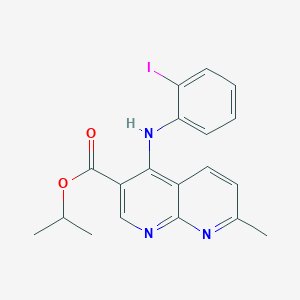
![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)